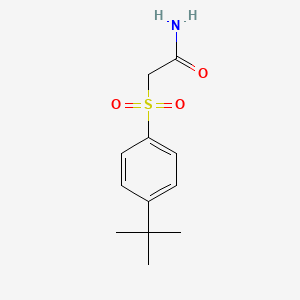

2-(4-tert-butylbenzenesulfonyl)acetamide

Description

2-(4-tert-Butylbenzenesulfonyl)acetamide is an acetamide derivative featuring a 4-tert-butylbenzenesulfonyl group attached to the acetamide backbone. This structure combines the sulfonamide moiety, known for enhancing biological activity and solubility, with a bulky tert-butyl group that may influence steric interactions and metabolic stability.

Properties

IUPAC Name |

2-(4-tert-butylphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-12(2,3)9-4-6-10(7-5-9)17(15,16)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUKYFHWABOBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzenesulfonyl)acetamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with acetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of 2-(4-tert-butylbenzenesulfonyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylbenzenesulfonyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substitution: Various sulfonamide derivatives.

Oxidation: 4-tert-Butylbenzenesulfonic acid.

Reduction: 4-tert-Butylbenzenesulfinic acid.

Hydrolysis: 4-tert-Butylbenzenesulfonic acid and acetamide.

Scientific Research Applications

2-(4-tert-Butylbenzenesulfonyl)acetamide has several applications in scientific research:

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide structure.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylbenzenesulfonyl)acetamide involves its interaction with biological targets, primarily enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Steric and Lipophilic Effects : The tert-butyl group in 2-(4-tert-butylbenzenesulfonyl)acetamide provides steric bulk and lipophilicity, similar to the phenethyl chain in N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide, which enhances hydrophobic interactions with enzyme active sites .

- Environmental Impact : Unlike acetochlor, which has high groundwater contamination risk due to its chloro and aliphatic groups, the tert-butylbenzenesulfonyl group may reduce environmental mobility due to increased molecular weight and stability .

Antimicrobial and Antifungal Activity

- Gram-Positive Bacteria : Compounds 47 and 48 (benzo[d]thiazol-5-ylsulfonyl acetamides) exhibit potent activity against gram-positive bacteria, attributed to their sulfonyl and heterocyclic groups. The tert-butyl group in the target compound may similarly enhance membrane disruption or target binding .

- Antifungal Activity : Compounds 49 and 50 (thiazol-2-yl and chloropyridinyl acetamides) show fungal inhibition, suggesting electron-withdrawing groups (e.g., chloro) enhance antifungal efficacy. The tert-butyl group’s electron-donating nature may reduce this effect, necessitating further testing .

Enzyme Inhibition

- 17β-HSD2 Inhibition : N-phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide inhibits 17β-hydroxysteroid dehydrogenase type 2 via hydrophobic and aromatic interactions. The tert-butyl group in the target compound could mimic these interactions, though its sulfonamide group may introduce polarity that reduces potency .

- STAT3 Inhibition: N-(4-cyclohexylbenzyl)-2-(methylamino)acetamide binds to STAT3’s DNA-binding domain (DBD) via cyclohexyl and benzyl groups. The tert-butylbenzenesulfonyl group may offer alternative binding modes due to its rigidity and size .

Pharmacokinetic Properties

- CNS Penetration : CNS-11g achieves central nervous system activity due to low polar surface area (PSA) and rotatable bonds. The tert-butylbenzenesulfonyl group’s PSA (~90 Ų) may limit CNS uptake compared to CNS-11g (PSA ~50 Ų) .

Biological Activity

2-(4-tert-butylbenzenesulfonyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer and enzyme inhibition. This compound's structure provides a basis for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The chemical formula for 2-(4-tert-butylbenzenesulfonyl)acetamide is C12H17NO3S. The presence of the sulfonamide group is crucial for its biological activity, as sulfonamides are known to interact with various enzymes and receptors.

Research indicates that compounds similar to 2-(4-tert-butylbenzenesulfonyl)acetamide can inhibit carbonic anhydrases (CAs), which are essential enzymes involved in maintaining acid-base balance and facilitating metabolic processes. Inhibition of CAs has been linked to anti-cancer effects, particularly in breast cancer cell lines.

Case Studies

- Inhibition of Carbonic Anhydrases : A study on related benzenesulfonamide derivatives demonstrated significant inhibition of CA IX, a target in cancer therapy. Compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, showcasing their potential as selective inhibitors with minimal effects on CA II, which is crucial for reducing side effects in therapeutic applications .

- Anti-Proliferative Activity : In vitro studies have shown that derivatives similar to 2-(4-tert-butylbenzenesulfonyl)acetamide display anti-proliferative effects against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7). For instance, one compound exhibited significant selectivity with an IC50 value as low as 1.52 μM against cancer cells compared to normal cells .

- Induction of Apoptosis : Some sulfonamide derivatives have been reported to induce apoptosis in cancer cells significantly. For example, one study noted a 22-fold increase in annexin V-FITC positive staining in treated MDA-MB-231 cells, indicating enhanced apoptotic activity compared to controls .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that compounds similar to 2-(4-tert-butylbenzenesulfonyl)acetamide possess favorable pharmacokinetic profiles, making them suitable candidates for further development as therapeutic agents .

Comparative Table of Biological Activities

| Compound | Target Enzyme | IC50 (nM) | Cancer Cell Line | Selectivity Ratio |

|---|---|---|---|---|

| 4e | CA IX | 10.93 | MDA-MB-231 | 5.5 |

| 4g | CA IX | 17 | MCF-7 | 6.0 |

| 4h | CA IX | 26 | MCF-10A | 17.5 |

Q & A

Q. Key Considerations :

- Monitor reaction progress by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Use scavengers like triethylamine to neutralize HCl byproducts.

Which spectroscopic and analytical techniques are critical for characterizing 2-(4-tert-butylbenzenesulfonyl)acetamide?

Basic Research Question

A combination of techniques ensures structural confirmation and purity:

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | DMSO-d6, 400 MHz | Confirm sulfonyl and acetamide moieties (e.g., sulfonyl S=O at ~165 ppm in ¹³C NMR) . |

| HRMS | ESI+, m/z calc. for C₁₃H₁₉NO₃S: 293.1086 | Verify molecular ion and fragmentation patterns. |

| FT-IR | ~1350–1150 cm⁻¹ (S=O stretch) | Identify sulfonyl group. |

Advanced Tip : Use DEPT-135 NMR to distinguish CH₃ groups in the tert-butyl moiety.

What safety protocols should be followed when handling 2-(4-tert-butylbenzenesulfonyl)acetamide?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (dust/volatiles).

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

- Storage : Keep in airtight containers away from oxidizers.

How can the anticancer activity of 2-(4-tert-butylbenzenesulfonyl)acetamide be evaluated experimentally?

Advanced Research Question

- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with controls .

- Enzyme Inhibition : Test against serine proteases (e.g., trypsin) or kinases (e.g., Plk1) via fluorescence-based kinetic assays .

- Apoptosis Markers : Measure caspase-3/7 activation using luminescent substrates.

Q. Example Protocol :

Treat cells with 0–100 µM compound for 48 hours.

Quantify viability using MTT (λ = 570 nm).

Validate target engagement via Western blot (e.g., Bcl-2 downregulation) .

How does the tert-butyl substituent influence the compound’s bioactivity compared to other sulfonamide analogs?

Advanced Research Question

- Steric Effects : The bulky tert-butyl group may enhance binding pocket selectivity in enzymes like serine proteases .

- Lipophilicity : Increased logP improves membrane permeability but may reduce solubility.

Q. Comparative Data :

| Substituent | IC₅₀ (Plk1 Inhibition) | Solubility (µg/mL) |

|---|---|---|

| tert-Butyl | 2.1 µM | <10 (aqueous buffer) |

| Methoxy | 5.8 µM | >50 |

What computational strategies can predict the binding mode of 2-(4-tert-butylbenzenesulfonyl)acetamide to biological targets?

Advanced Research Question

Q. Workflow :

Prepare protein (remove water, add hydrogens).

Generate ligand conformers with OMEGA.

Score poses using Glide SP/XP.

How can researchers ensure batch-to-batch consistency and detect impurities in synthesized 2-(4-tert-butylbenzenesulfonyl)acetamide?

Basic Research Question

- HPLC : Use C18 column, acetonitrile/water (70:30), UV detection at 254 nm. Compare retention times with reference standards .

- LC-MS : Identify impurities like unreacted sulfonyl chloride (m/z ~230).

- Thresholds : Limit residual solvents (e.g., DMF < 890 ppm per ICH Q3C).

What mechanistic insights can kinetic studies provide for this compound’s enzyme inhibition?

Advanced Research Question

- Mode of Inhibition : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Kᵢ Determination : Use Dixon plots for tight-binding inhibitors .

- Transition-State Mimicry : Compare inhibition constants (Kᵢ) with substrates to assess mimicry potential.

Case Study : For Plk1 inhibition, a Kᵢ of 1.8 µM suggests competitive binding at the ATP pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.